molecular formula C15H14O4 B11794612 Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Cat. No.: B11794612
M. Wt: 258.27 g/mol
InChI Key: BPLPREBCCNNRCC-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is an organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves multiple steps. One common method includes the alkylation of a benzofuran derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with biological molecules, leading to modifications in their activity. This can affect various cellular pathways and processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
  • 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
  • (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one

Uniqueness

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is unique due to its benzofuran core and the presence of both an ethyl ester and a propargyl group.

Biological Activity

Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate, a compound with the CAS number 1403565-08-1, has gained attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H16O4C_{15}H_{16}O_4, and it possesses a molecular weight of 260.29 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Studies suggest that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was noted in several cancer types, including breast and colon cancer.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression.
  • Modulation of Apoptotic Pathways : By activating caspases, the compound promotes programmed cell death in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against MCF-7 breast cancer cells. The results demonstrated an IC50 value of approximately 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM). This suggests that the compound may serve as a viable candidate for further development as an anticancer agent.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H14O4/c1-4-9-18-11-7-6-8-12-13(11)10(3)14(19-12)15(16)17-5-2/h1,6-8H,5,9H2,2-3H3

InChI Key

BPLPREBCCNNRCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC#C)C

Origin of Product

United States

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